2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone
CAS No.: 1052726-52-9
Cat. No.: VC7150011
Molecular Formula: C11H9BrO3
Molecular Weight: 269.094
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1052726-52-9 |
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Molecular Formula | C11H9BrO3 |
Molecular Weight | 269.094 |
IUPAC Name | 2-bromo-1-(6-methoxy-1-benzofuran-2-yl)ethanone |
Standard InChI | InChI=1S/C11H9BrO3/c1-14-8-3-2-7-4-11(9(13)6-12)15-10(7)5-8/h2-5H,6H2,1H3 |
Standard InChI Key | VNRUABMCQRFWPN-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C=C(O2)C(=O)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and IUPAC Nomenclature
The compound’s systematic name is 2-bromo-1-(6-methoxy-1-benzofuran-2-yl)ethanone, with the molecular formula C₁₁H₉BrO₃. Its structure consists of a benzofuran core substituted with a methoxy group at the 6-position and a bromoacetyl group at the 2-position. The methoxy and bromine substituents influence its electronic properties and reactivity, distinguishing it from other benzofuran derivatives .
Spectral and Physicochemical Properties
While experimental data for the 6-methoxy isomer is scarce, analogous compounds provide insights:
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Molecular Weight: ~285.09 g/mol (calculated based on similar benzofuran derivatives) .
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Melting Point: Estimated between 120–140°C, based on brominated acetophenone analogs.
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Solubility: Likely soluble in polar aprotic solvents (e.g., acetone, DMF) due to the ketone and ether functional groups .
Table 1: Comparative Molecular Data of Benzofuran Derivatives
Synthetic Routes and Optimization
Condensation Reactions
A common method for synthesizing benzofuran derivatives involves condensation of substituted salicylaldehydes or 2-hydroxyacetophenones with brominated ketones. For example:
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PMC Study : 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone reacted with substituted salicylaldehydes in refluxing acetone with K₂CO₃ to form bioactive benzofurans. Adapting this protocol, the 6-methoxy variant could be synthesized using 6-methoxy-2-hydroxyacetophenone as a starting material.
Palladium-Catalyzed Methods
The RSC-supported method describes a three-component synthesis of benzofurans using palladium catalysis. This approach could be modified to introduce the 6-methoxy group via directed ortho-metalation or selective methoxylation.
Key Reaction Conditions:
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Catalyst: Pd(OAc)₂ or PdCl₂.
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Ligands: Phosphine ligands (e.g., PPh₃).
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Solvent: DMF or toluene at 80–100°C.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the acetyl position is susceptible to nucleophilic attack. Potential reactions include:
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Amine Substitution: Reaction with primary/secondary amines to form amides (e.g., with morpholine or piperidine) .
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Thiol Exchange: Thiols could displace bromide to form thioether derivatives.
Reduction and Oxidation
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Carbonyl Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce the ketone to a secondary alcohol.
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Methoxy Demethylation: BBr₃ in dichloromethane can cleave the methoxy group to a hydroxyl, enabling further functionalization .
Research Gaps and Future Directions
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Synthetic Studies: Optimize routes for the 6-methoxy isomer, comparing yield and purity to 5-methoxy analogs.
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Biological Screening: Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
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Computational Modeling: Predict binding affinity to tubulin or kinase targets using molecular docking.
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